molecular formula C21H19FN4 B2691260 N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-66-1

N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2691260
CAS No.: 890638-66-1
M. Wt: 346.409
InChI Key: XIKXMAQNMYGUFI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, acetic acid, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
  • 3-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of substituents in this compound contributes to its distinct photophysical properties and biological activities .

Properties

IUPAC Name

N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4/c1-13-4-6-16(7-5-13)20-15(3)25-26-19(12-14(2)23-21(20)26)24-18-10-8-17(22)9-11-18/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKXMAQNMYGUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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